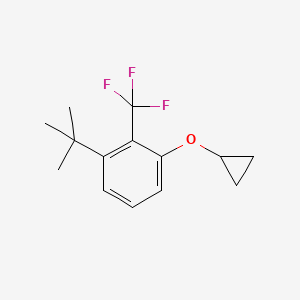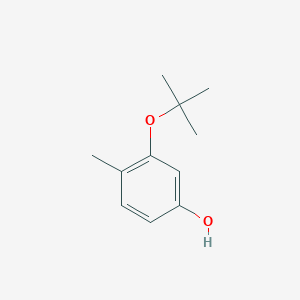
3-(Tert-butoxy)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxy)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butoxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium tert-butoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-(Tert-butoxy)-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including stabilizers and additives for various industrial processes .
Mécanisme D'action
The mechanism of action of 3-(tert-butoxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates. These reactive species can interact with cellular components, resulting in various biological effects. The tert-butoxy group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the tert-butoxy group, making it less bulky and less reactive in certain reactions.
3-(Tert-butoxy)propionic acid: Contains a carboxylic acid group instead of a phenolic group, leading to different chemical properties and applications
Uniqueness
3-(Tert-butoxy)-4-methylphenol is unique due to the presence of both the tert-butoxy and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-methyl-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7,12H,1-4H3 |
Clé InChI |
NMQDTMFIWMGCMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


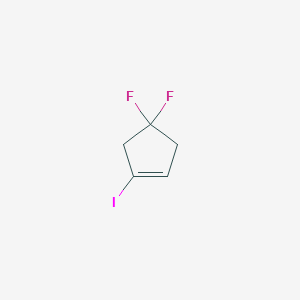

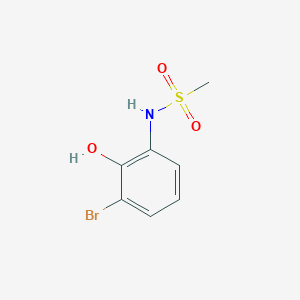

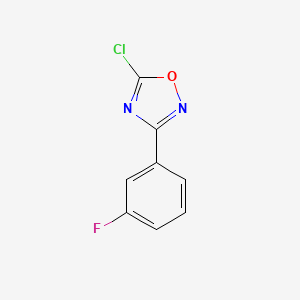
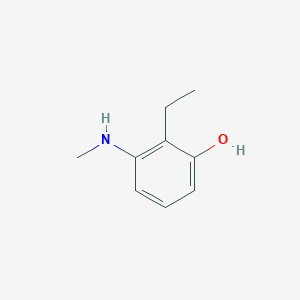


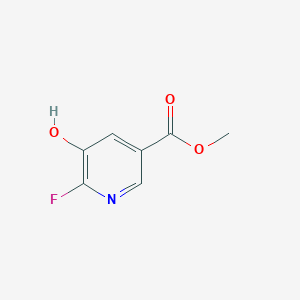
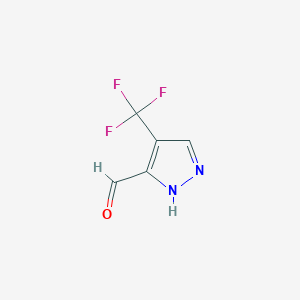


![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
